molecular formula C30H34Cl2N2O9S B12713443 2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine CAS No. 58357-73-6

2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine

Cat. No.: B12713443
CAS No.: 58357-73-6
M. Wt: 669.6 g/mol
InChI Key: XFVVUCMEYODHSM-UHFFFAOYSA-N
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Description

2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chlorophenoxy groups and a sulfonic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the esterification of 4-chlorophenoxyacetic acid with 2-methylpropanoyl chloride, followed by sulfonation and subsequent reaction with piperazine. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid
  • Piperazine derivatives

Uniqueness

Compared to other similar compounds, 2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

58357-73-6

Molecular Formula

C30H34Cl2N2O9S

Molecular Weight

669.6 g/mol

IUPAC Name

2,5-bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine

InChI

InChI=1S/C26H24Cl2O9S.C4H10N2/c1-25(2,36-18-9-5-16(27)6-10-18)23(29)34-20-13-14-21(22(15-20)38(31,32)33)35-24(30)26(3,4)37-19-11-7-17(28)8-12-19;1-2-6-4-3-5-1/h5-15H,1-4H3,(H,31,32,33);5-6H,1-4H2

InChI Key

XFVVUCMEYODHSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC1=CC(=C(C=C1)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)S(=O)(=O)O)OC3=CC=C(C=C3)Cl.C1CNCCN1

Origin of Product

United States

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